![molecular formula C23H13Cl2FN4O3 B2910776 3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione CAS No. 852454-24-1](/img/structure/B2910776.png)
3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione is a useful research compound. Its molecular formula is C23H13Cl2FN4O3 and its molecular weight is 483.28. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chloro-4-fluorophenyl)-2-hydroxyquinazoline-4(3H)-one, and the second intermediate is 7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamine. These intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-chloro-4-fluoroaniline", "2-hydroxybenzaldehyde", "ethyl acetoacetate", "7-chloro-4-oxopyrido[1,2-a]pyrimidine", "methylamine hydrochloride", "sodium ethoxide", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "acetonitrile", "dimethylformamide", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(3-chloro-4-fluorophenyl)-2-hydroxyquinazoline-4(3H)-one", "a. React 2-chloro-4-fluoroaniline with 2-hydroxybenzaldehyde in ethanol to form 3-(3-chloro-4-fluorophenyl)-2-hydroxy-1-phenylpropan-1-one", "b. Cyclize the intermediate using sodium ethoxide in ethanol to form 3-(3-chloro-4-fluorophenyl)-2-hydroxyquinazoline-4(3H)-one", "Step 2: Synthesis of 7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamine", "a. React 7-chloro-4-oxopyrido[1,2-a]pyrimidine with methylamine hydrochloride in acetonitrile to form 7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamine", "Step 3: Coupling of intermediates to form final product", "a. React 3-(3-chloro-4-fluorophenyl)-2-hydroxyquinazoline-4(3H)-one with acetic anhydride and phosphorus oxychloride in dichloromethane to form 3-(3-chloro-4-fluorophenyl)-2-chloroquinazoline-4(3H)-one", "b. React 3-(3-chloro-4-fluorophenyl)-2-chloroquinazoline-4(3H)-one with 7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamine in dimethylformamide and sodium bicarbonate to form the final product '3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione'" ] } | |
CAS RN |
852454-24-1 |
Molecular Formula |
C23H13Cl2FN4O3 |
Molecular Weight |
483.28 |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H13Cl2FN4O3/c24-13-5-8-20-27-14(9-21(31)29(20)11-13)12-28-19-4-2-1-3-16(19)22(32)30(23(28)33)15-6-7-18(26)17(25)10-15/h1-11H,12H2 |
InChI Key |
FRLJRNIKOMUQIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Cl)C5=CC(=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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